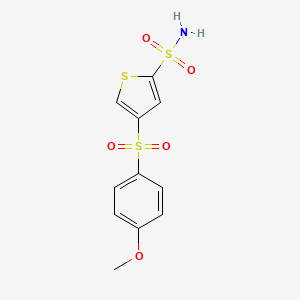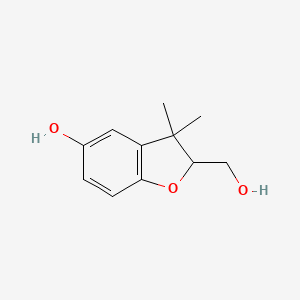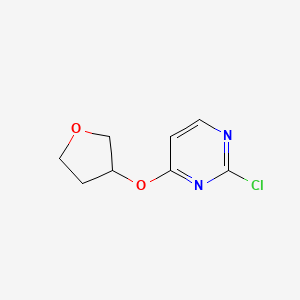
2-Chloro-4-(oxolan-3-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(oxolan-3-yloxy)pyrimidine is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 2-position and an oxolan-3-yloxy group at the 4-position. It is primarily used in research and development within the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(oxolan-3-yloxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with oxolan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced pyrimidines.
Substitution: Formation of substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-(oxolan-3-yloxy)pyrimidine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biological systems and pathways involving pyrimidine derivatives.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-4-(oxolan-3-yloxy)pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(oxolan-3-yloxy)pyridine
2-Chloro-4-(oxolan-3-yloxy)pyridine
Uniqueness: 2-Chloro-4-(oxolan-3-yloxy)pyrimidine is unique in its structure and reactivity compared to similar compounds
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
2-chloro-4-(oxolan-3-yloxy)pyrimidine |
InChI |
InChI=1S/C8H9ClN2O2/c9-8-10-3-1-7(11-8)13-6-2-4-12-5-6/h1,3,6H,2,4-5H2 |
Clé InChI |
DOCRGNNWMLPKAT-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


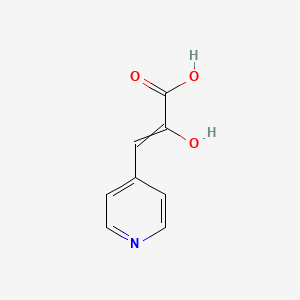
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
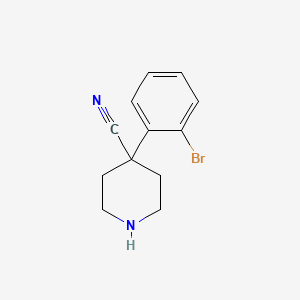
![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
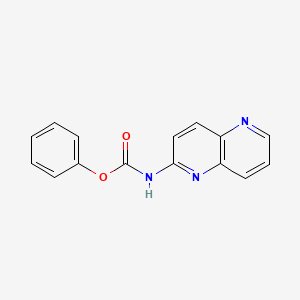
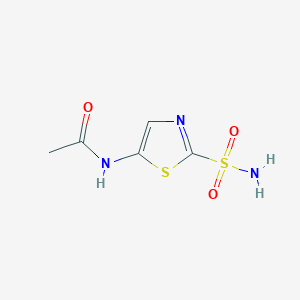
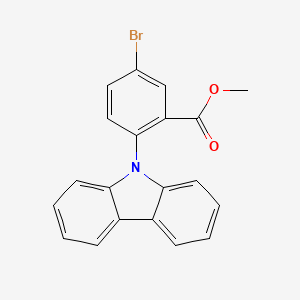
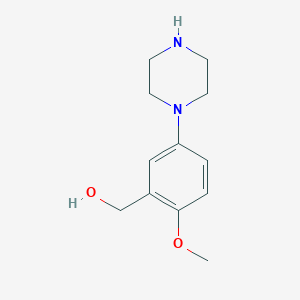

![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
